Maytansinoid DM4 impurity 3-d6

LC-MS/MS ADC bioanalysis internal standard

Maytansinoid DM4 impurity 3-d6 (C39H50D6ClN3O10S, MW 800.43) is the deuterium-labeled analog of S-Me-DM4 (Maytansinoid DM4 Impurity 3), the S-methylated metabolite of the ADC payload DM4. Six hydrogen atoms are substituted with deuterium, producing a mass shift of +6 Da while preserving near-identical physicochemical properties to the unlabeled analyte.

Molecular Formula C39H56ClN3O10S
Molecular Weight 800.4 g/mol
Cat. No. B12406132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaytansinoid DM4 impurity 3-d6
Molecular FormulaC39H56ClN3O10S
Molecular Weight800.4 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3
InChIKeyAYWIIXDQRUFQGH-WCOAOCCPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Maytansinoid DM4 Impurity 3-d6: Deuterated Internal Standard for ADC Metabolite Quantitation


Maytansinoid DM4 impurity 3-d6 (C39H50D6ClN3O10S, MW 800.43) is the deuterium-labeled analog of S-Me-DM4 (Maytansinoid DM4 Impurity 3), the S-methylated metabolite of the ADC payload DM4 [1]. Six hydrogen atoms are substituted with deuterium, producing a mass shift of +6 Da while preserving near-identical physicochemical properties to the unlabeled analyte . This compound is exclusively utilized as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis of DM4 metabolite levels in ADC development and clinical monitoring .

Why Unlabeled S-Me-DM4 Cannot Substitute for Maytansinoid DM4 Impurity 3-d6 in Quantitative Bioanalysis


Unlabeled S-Me-DM4 (Maytansinoid DM4 Impurity 3) is an endogenous metabolite of DM4 generated via intracellular S-methylation and is present in unknown, variable concentrations in biological samples from ADC-treated subjects. This endogenous presence precludes its use as an internal standard, as its addition would confound the baseline analyte signal. Structural analogs lacking isotopic labeling exhibit differential chromatographic retention and ionization behavior under LC-MS conditions, failing to correct for matrix effects and extraction variability [1]. Maytansinoid DM4 impurity 3-d6 provides the required mass distinction (+6 Da) for MS discrimination while maintaining co-elution and identical ionization efficiency to the unlabeled analyte, enabling accurate normalization of analyte response and reliable quantitation .

Quantitative Differentiation Evidence for Maytansinoid DM4 Impurity 3-d6 Selection


Mass Spectrometric Discrimination via +6 Da Isotopic Shift in LC-MS/MS Quantitation

Maytansinoid DM4 impurity 3-d6 incorporates six deuterium atoms, replacing hydrogen at specific positions on the N-methyl groups of the maytansinoid scaffold, generating a molecular mass of 800.43 g/mol compared to 794.39 g/mol for unlabeled S-Me-DM4 . This +6 Da mass shift enables baseline mass spectrometric discrimination between the internal standard and the endogenous analyte while preserving near-identical chromatographic retention and electrospray ionization efficiency . In validated LC-MS/MS methods for DM4 metabolite quantitation, deuterated internal standards are essential for correcting matrix effects and achieving regulatory-compliant precision [1].

LC-MS/MS ADC bioanalysis internal standard

Enhanced Analytical Precision and Accuracy in Complex Biological Matrices

In validated LC-MS/MS methods for S-Me-DM4 quantitation, the use of structurally matched deuterated internal standards is required to achieve acceptable intraday and interday precision. A validated HPLC-DAD method for DM4 and S-Me-DM4 (without deuterated IS) reported intraday precision RSD of 2.3–8.2% and interday precision RSD of 0.7–10.1% [1]. For comparison, LC-MS/MS methods employing deuterated internal standards for ADC payload quantitation in plasma consistently achieve intra-assay CV ≤6.2% and inter-assay CV ≤6.1% with analyte recovery of approximately 89% [2]. The co-elution of Maytansinoid DM4 impurity 3-d6 with S-Me-DM4 corrects for ionization suppression or enhancement caused by plasma phospholipids and protein-precipitation residuals, enabling more precise quantitation across the validated concentration range [3].

method validation matrix effects bioanalytical precision

Stability and Isotopic Purity Specifications for Method Validation Compliance

Maytansinoid DM4 impurity 3-d6 is supplied as an ICH Q3A/Q3B-compliant reference standard with specified purity of ≥98% and isotopic enrichment appropriate for use as a quantitative internal standard . The compound is stable at room temperature during shipping and for extended storage at -20°C (3 years) or 4°C (2 years) . In contrast, unlabeled S-Me-DM4 is a metabolite reference standard with ≥99.0% purity but lacks the isotopic certification and deuterium enrichment specifications necessary for SIL-IS applications. The deuterated compound provides documented lot-to-lot consistency with Certificates of Analysis detailing exact molecular weight (800.43), isotopic purity, and residual solvent compliance .

ICH Q3A/Q3B reference standard isotopic purity

Primary Scientific and Industrial Applications for Maytansinoid DM4 Impurity 3-d6


Quantitative Bioanalysis of DM4 Metabolite Exposure in ADC Clinical Trials

Maytansinoid DM4 impurity 3-d6 serves as the deuterated internal standard for LC-MS/MS quantification of S-Me-DM4 in human plasma samples from ADC clinical studies. The validated LC-MS/MS method using SIL-IS achieves a dynamic range of 0.100–50.0 ng/mL with acceptable incurred sample reanalysis performance [1]. This enables accurate measurement of circulating free metabolite concentrations, a critical parameter for assessing ADC safety margins, systemic payload release, and potential off-target toxicity during Phase I/II dose escalation studies [2].

ADC In Vivo Processing and Catabolite Profiling Studies

In preclinical and translational research investigating ADC linker stability and intracellular payload release mechanisms, Maytansinoid DM4 impurity 3-d6 enables precise quantitation of S-Me-DM4 in tumor tissue homogenates and plasma matrices. The deuterated IS corrects for tissue-specific matrix effects that complicate accurate payload quantitation [3]. This supports comparative evaluation of different linker technologies (disulfide vs. thioether) by quantifying the extent of metabolite generation, correlating catabolite levels with tumor response and normal tissue toxicity [4].

Analytical Method Development and Validation for Regulatory Submissions

During analytical method development for DM4-based ADC programs, Maytansinoid DM4 impurity 3-d6 is used to establish assay specificity, linearity, accuracy, and precision parameters required for regulatory submissions (IND/NDA/BLA). The compound enables demonstration that endogenous S-Me-DM4 does not interfere with internal standard detection and that matrix effects are adequately controlled . ICH Q3A/Q3B-compliant material with full characterization documentation reduces the analytical method validation burden and supports successful regulatory interactions .

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of ADC Payload Disposition

Accurate quantitation of S-Me-DM4 using Maytansinoid DM4 impurity 3-d6 as the internal standard provides the input data for population PK modeling and PK/PD correlation analyses in ADC development. The resulting metabolite concentration-time profiles inform exposure-response relationships linking free metabolite AUC to observed toxicity (e.g., hepatotoxicity, myelosuppression) [5]. This data drives dose optimization decisions and supports the design of therapeutic windows for subsequent clinical trials.

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